3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one is a derivative of isoxazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of bromodomain proteins. Bromodomains are protein interaction modules that recognize acetylated lysines and are implicated in various cellular processes, including gene regulation and cancer progression.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N4O. The presence of the 3,5-dimethylisoxazole moiety is significant as it contributes to the compound's binding affinity and biological activity. The spirocyclic structure provides unique steric and electronic properties that can influence pharmacological effects.
Bromodomain Inhibition
Research indicates that compounds containing the 3,5-dimethylisoxazole group can act as potent inhibitors of the BET (bromodomain and extra-terminal domain) family of proteins. These proteins play crucial roles in the regulation of gene expression related to cancer cell proliferation. The mechanism involves competitive binding to the acetyl-lysine recognition pocket of bromodomains, thereby preventing the interaction with acetylated histones and other substrates necessary for transcriptional activation.
Antiproliferative Effects
Studies have demonstrated that derivatives of 3,5-dimethylisoxazole , including the compound , exhibit strong antiproliferative effects against various cancer cell lines. For instance, in studies involving MV4;11 acute myeloid leukemia cells, these compounds showed significant inhibition of cell growth without inducing general cytotoxicity in non-cancerous cell lines .
Study 1: Inhibition of Cancer Cell Proliferation
A recent investigation focused on the structure-guided optimization of This compound revealed its capacity to inhibit BRD4-mediated transcriptional activation in leukemia cells. The study utilized X-ray crystallography to elucidate the binding interactions between the compound and BRD4, confirming its efficacy as a selective inhibitor .
Study 2: Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship (SAR) of related compounds has shown that modifications on the isoxazole ring can enhance binding affinity and selectivity towards specific bromodomains. This highlights the importance of molecular design in developing effective therapeutic agents targeting epigenetic readers like BET proteins .
Comparative Analysis Table
Compound Name | Structure | Biological Activity | Mechanism |
---|---|---|---|
Compound A | Structure A | Antiproliferative | BRD4 Inhibition |
Compound B | Structure B | Cytotoxicity | Histone Interaction |
This compound | Structure C | Strong Antiproliferative | BET Inhibition |
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-15(14(2)22-18-13)6-7-16(21)20-11-10-19(3)12-17(20)8-4-5-9-17/h4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFOCMKNRCQNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC23CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.